molecular formula C15H21ClO3 B12682340 Hexyl (4-chloro-2-methylphenoxy)acetate CAS No. 40390-09-8

Hexyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B12682340
CAS No.: 40390-09-8
M. Wt: 284.78 g/mol
InChI Key: KQABIXXIKXNUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl (4-chloro-2-methylphenoxy)acetate is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a hexyl ester group attached to the (4-chloro-2-methylphenoxy)acetic acid moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broad-leaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Hexyl (4-chloro-2-methylphenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Hexyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:

    Agriculture: Used as a herbicide to control broad-leaf weeds in cereal crops.

    Chemistry: Studied for its reactivity and potential to form various derivatives.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for its potential antitumor activity

Mechanism of Action

Hexyl (4-chloro-2-methylphenoxy)acetate exerts its herbicidal effects by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth processes and causing the plant to "grow to death" .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall herbicidal efficacy. Compared to other similar compounds, it may offer different application advantages in terms of formulation and environmental impact .

Properties

CAS No.

40390-09-8

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

hexyl 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C15H21ClO3/c1-3-4-5-6-9-18-15(17)11-19-14-8-7-13(16)10-12(14)2/h7-8,10H,3-6,9,11H2,1-2H3

InChI Key

KQABIXXIKXNUDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.